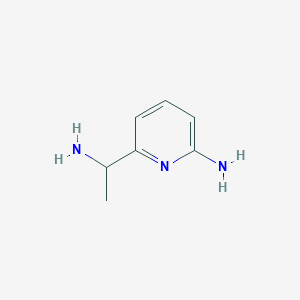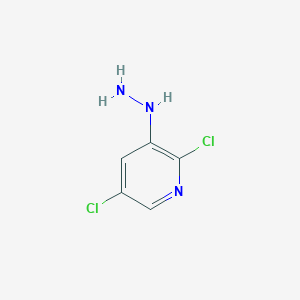
2,5-Dichloro-3-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent under conditions ranging from 0-150°C, depending on the structure of the initial halogen-substituted pyridine.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridines and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,5-Dichloro-3-hydrazinylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of pharmaceuticals and agrochemicals, where the compound can inhibit specific enzymes or disrupt biological processes .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-hydrazinylpyridine: A closely related compound with similar chemical properties and applications.
2-Hydrazinopyridine: Another hydrazinyl-substituted pyridine with distinct reactivity and applications.
Uniqueness: 2,5-Dichloro-3-hydrazinylpyridine is unique due to the specific positioning of its chlorine atoms and hydrazinyl group, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
Propriétés
Formule moléculaire |
C5H5Cl2N3 |
|---|---|
Poids moléculaire |
178.02 g/mol |
Nom IUPAC |
(2,5-dichloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
Clé InChI |
CXWXBZLTJKUZES-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


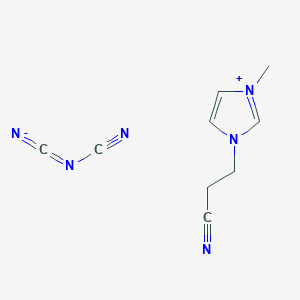
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)



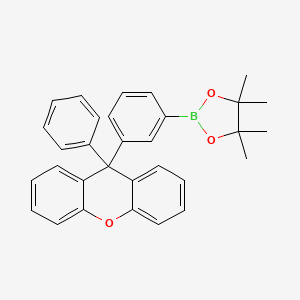
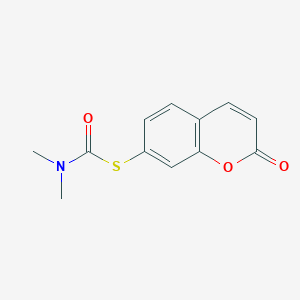
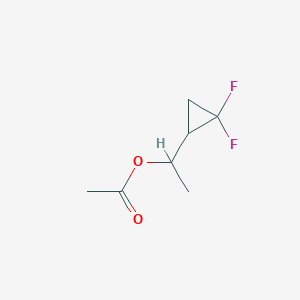
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
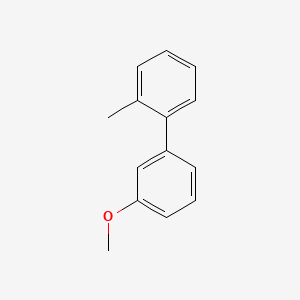
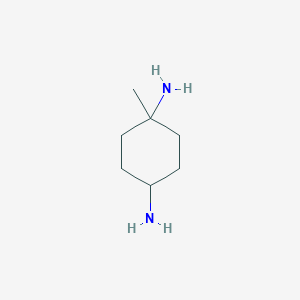
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
